

Methanesulfonyl fluoride stability and decomposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanesulfonyl fluoride**

Cat. No.: **B1206497**

[Get Quote](#)

An In-depth Technical Guide to the Stability and Decomposition of **Methanesulfonyl Fluoride**

Methanesulfonyl fluoride (MSF), a potent inhibitor of acetylcholinesterase (AChE), has garnered significant interest in the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases like Alzheimer's.^{[1][2]} Its unique balance of stability and reactivity makes it a valuable tool in chemical biology and drug discovery.^{[3][4]} This guide provides a comprehensive overview of the stability and decomposition of MSF, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

Methanesulfonyl fluoride (MSF) is a colorless to yellowish, hygroscopic liquid with a pungent odor.^[1] It is a corrosive and highly toxic compound.^{[1][5]} The sulfur-fluorine bond in sulfonyl fluorides is notably strong, which imparts considerable resistance to hydrolysis, reduction, and thermolysis under specific conditions.^[3] However, the electrophilic nature of the sulfur atom allows for reactions with various nucleophiles, a key aspect of its biological activity.^[3]

Stability Profile

MSF is stable under normal handling and storage conditions, though it is sensitive to moisture.^{[5][6]} For long-term storage, it is recommended to keep it under a nitrogen blanket in a cool, dry, and well-ventilated area.^{[7][8]}

Hydrolysis

MSF reacts vigorously with water, steam, and alkali, leading to its decomposition.[8][9] This moisture sensitivity is a critical factor in its handling and application.[6] On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen fluoride gas.[9][10] The spontaneous hydrolysis of MSF in aqueous solutions is a key characteristic; for instance, at a pH of 8.75, a spontaneous hydrolysis rate constant of $1 \times 10^{-4}/\text{sec}$ has been observed.[11] This relatively poor long-term stability in aqueous solutions at physiological pH means that the majority of MSF likely undergoes hydrolysis to methanesulfonic acid within a few hours.[12]

Thermal Decomposition

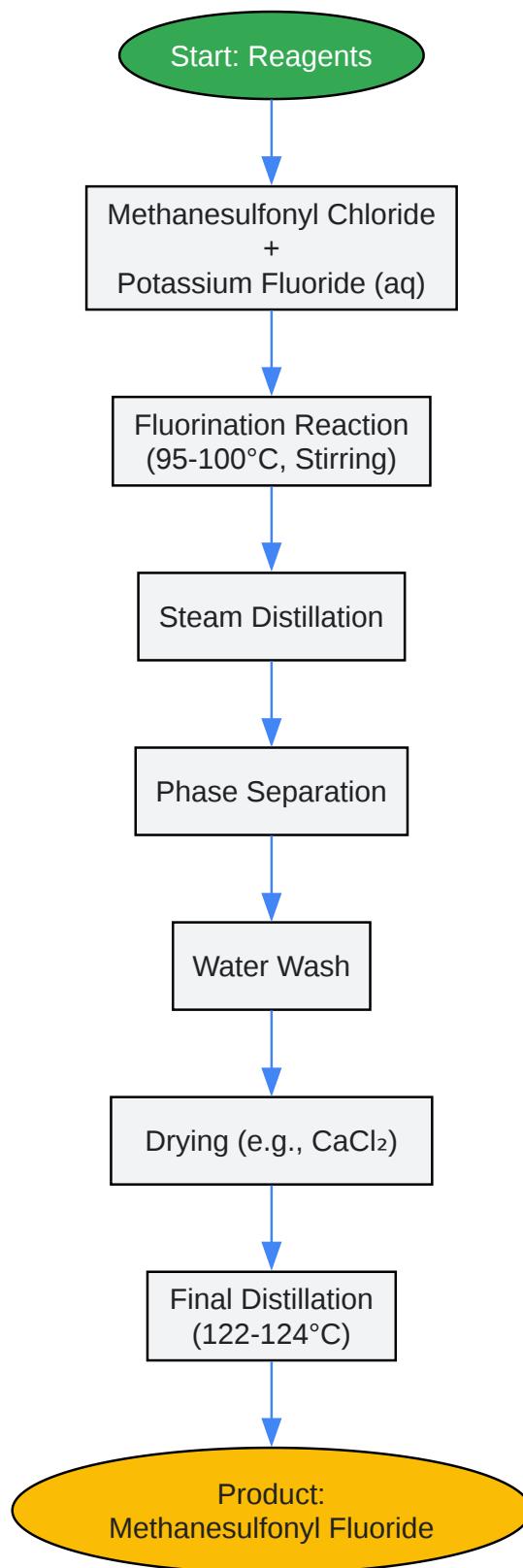
When subjected to high heat, **methanesulfonyl fluoride** undergoes decomposition.[1][11] This thermal decomposition process generates very toxic fumes, including hydrogen fluoride and sulfur oxides (SOx).[7][10][11]

Reactivity with Other Reagents

MSF's reactivity is a critical aspect of its utility and its hazards. It is incompatible with:

- Water[7][8]
- Strong bases (e.g., sodium hydroxide, potassium hydroxide)[5][7]
- Oxidizing agents (e.g., perchlorates, peroxides)[7]
- Alcohols[5][7]
- Diisopropyl ether and other ethers, especially in the presence of metal salts, which may lead to vigorous or explosive reactions.[9][10][13]

The chemical reactivity of MSF is similar to organofluorophosphorus esters like Sarin (GB) and DFP only in reactions with strong nucleophiles such as oximes and hydroxamic acids, and in base-catalyzed hydrolysis.[11] However, its reactivity differs significantly with weaker amine nucleophiles and in acid-catalyzed hydrolysis.[11]


Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and properties of **methanesulfonyl fluoride**.

Property	Value	Reference(s)
Molecular Formula	$\text{CH}_3\text{FO}_2\text{S}$	[14]
Molecular Weight	98.097 g/mol	[14]
Boiling Point	123-124 °C at 760 mmHg	[1] [13]
Density	1.427 g/mL at 25 °C	[1] [13]
Vapor Pressure	19.2 mmHg at 21 °C	[1]
Water Solubility	3.00×10^4 mg/L at 20 °C (Reacts)	[11]
Hydrolysis Rate Constant	$1 \times 10^{-4} \text{ s}^{-1}$ (at pH 8.75)	[11]
Atmospheric Half-life	~15 days (estimated)	[11]

Decomposition Pathways

The decomposition of **methanesulfonyl fluoride** can be triggered by several factors, primarily heat and moisture. The resulting products are hazardous and require careful management.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Methansulfonylfluorid – Wikipedia [de.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Methanesulfonyl fluoride | 558-25-8 | Benchchem [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. lookchem.com [lookchem.com]
- 10. METHANESULFONYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methanesulfonyl Fluoride | CH₃FO₂S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A randomized phase I study of methanesulfonyl fluoride, an irreversible cholinesterase inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METHANESULFONYL FLUORIDE | 558-25-8 [chemicalbook.com]
- 14. Methanesulfonyl fluoride [webbook.nist.gov]
- To cite this document: BenchChem. [Methanesulfonyl fluoride stability and decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206497#methanesulfonyl-fluoride-stability-and-decomposition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com